molecular formula C9H8BrN3O B12327958 2-Pyridinamine, 5-bromo-3-(3-methyl-5-isoxazolyl)-

2-Pyridinamine, 5-bromo-3-(3-methyl-5-isoxazolyl)-

Katalognummer: B12327958
Molekulargewicht: 254.08 g/mol
InChI-Schlüssel: FBTVJGGRZHTHIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Pyridinamine, 5-bromo-3-(3-methyl-5-isoxazolyl)- is an organic compound with the molecular formula C9H8BrN3O. This compound is characterized by the presence of a pyridine ring substituted with an amino group at the 2-position, a bromine atom at the 5-position, and an isoxazole ring at the 3-position. It is a valuable intermediate in organic synthesis and has various applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinamine, 5-bromo-3-(3-methyl-5-isoxazolyl)- typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-Pyridinamine, 5-bromo-3-(3-methyl-5-isoxazolyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridinamine derivatives, while oxidation and reduction reactions can produce N-oxides or amines, respectively .

Wirkmechanismus

The mechanism of action of 2-Pyridinamine, 5-bromo-3-(3-methyl-5-isoxazolyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Pyridinamine, 5-bromo-3-(3-methyl-5-isoxazolyl)- is unique due to the presence of both the bromine atom and the isoxazole ring, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C9H8BrN3O

Molekulargewicht

254.08 g/mol

IUPAC-Name

5-bromo-3-(3-methyl-1,2-oxazol-5-yl)pyridin-2-amine

InChI

InChI=1S/C9H8BrN3O/c1-5-2-8(14-13-5)7-3-6(10)4-12-9(7)11/h2-4H,1H3,(H2,11,12)

InChI-Schlüssel

FBTVJGGRZHTHIC-UHFFFAOYSA-N

Kanonische SMILES

CC1=NOC(=C1)C2=C(N=CC(=C2)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.